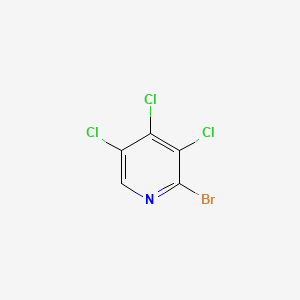

2-Bromo-3,4,5-trichloropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3,4,5-trichloropyridine is a halogenated pyridine derivative with the molecular formula C5HBrCl3N and a molecular weight of 261.33 g/mol . This compound is characterized by the presence of bromine and three chlorine atoms attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Applications De Recherche Scientifique

2-Bromo-3,4,5-trichloropyridine has several applications in scientific research:

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

It is likely that the compound interacts with its targets through halogen bonding, given the presence of bromine and chlorine atoms in its structure .

Biochemical Pathways

It is known that halogenated pyridines, such as this compound, are often involved in various biological processes due to their reactivity .

Pharmacokinetics

The compound’s logp value of 380430 suggests it may have good cell permeability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,4,5-trichloropyridine. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, safety data suggests avoiding dust formation and inhalation of the compound, indicating that its action may be influenced by its physical state and the method of exposure .

Analyse Biochimique

Biochemical Properties

It is known that halogenated pyridines, such as 2-Bromo-3,4,5-trichloropyridine, can participate in various biochemical reactions

Molecular Mechanism

It is known that halogenated pyridines can interact with various biomolecules, potentially leading to changes in gene expression

Metabolic Pathways

It is known that halogenated pyridines can be involved in various metabolic processes

Subcellular Localization

It is known that the localization of a chemical compound within a cell can have significant effects on its activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5-trichloropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine under controlled conditions . For example, starting with 3,4,5-trichloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3,4,5-trichloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Bromo-3,4,5-trichloropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .

Activité Biologique

2-Bromo-3,4,5-trichloropyridine (C₅HBrCl₃N) is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and three chlorine atoms at the 3, 4, and 5 positions of the pyridine ring. This unique structure contributes to its distinctive chemical properties and potential biological activities. Research has indicated that this compound may play a significant role in pharmacology, particularly as an inhibitor of cytochrome P450 enzymes.

- Molecular Formula : C₅HBrCl₃N

- Molecular Weight : 261.33 g/mol

- LogP Value : Approximately 3.8, suggesting good cell permeability.

This compound is believed to interact with biological targets through halogen bonding due to the presence of its halogen substituents. This interaction can influence various biochemical pathways, including gene expression and enzyme activity. Specifically, it has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit CYP1A2 activity. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity due to drug accumulation.

Case Study: Enzyme Interaction

In a study examining the interactions between halogenated pyridines and cytochrome P450 enzymes, it was found that this compound significantly inhibited CYP1A2 activity in vitro. The study utilized human liver microsomes to assess enzyme kinetics and concluded that the compound's halogen substituents were critical for its inhibitory effects.

Research Findings on Structure-Activity Relationship (SAR)

A comprehensive analysis of various halogenated pyridines indicated that the positioning and type of halogen atoms significantly influence biological activity. The presence of multiple halogens in this compound enhances its reactivity and potential for biological interactions compared to non-halogenated analogs .

Applications in Drug Development

Due to its biological activity, this compound is being explored for its potential in drug development. It serves as an intermediate in synthesizing pharmaceuticals and bioactive compounds. Its ability to inhibit specific enzymes makes it a candidate for developing anti-cancer and anti-inflammatory agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₅HBrCl₃N | CYP1A2 inhibitor; potential antimicrobial |

| 3-Chloro-2-pyridinecarboxaldehyde | C₆H₄ClN | Antimicrobial; less potent CYP inhibitor |

| 2-Chloro-5-fluoropyridine | C₅H₄ClF | Moderate CYP inhibition; used in agrochemicals |

Propriétés

IUPAC Name |

2-bromo-3,4,5-trichloropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl3N/c6-5-4(9)3(8)2(7)1-10-5/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVRAKJGPYXVEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743150 |

Source

|

| Record name | 2-Bromo-3,4,5-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330061-11-4 |

Source

|

| Record name | 2-Bromo-3,4,5-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.